

# comparative study of dinitronaphthalene isomers' properties

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## Compound of Interest

Compound Name: 1,3-Dinitronaphthalene

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## A Comparative Analysis of Dinitronaphthalene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ten isomers of dinitronaphthalene (DNN), a class of nitrated aromatic hydrocarbons with historical and ongoing significance in the chemical industry, particularly in the synthesis of dyes and energetic materials.<sup>[1]</sup> This document outlines their key physicochemical properties, toxicological and energetic characteristics, and detailed experimental protocols for their synthesis and separation.

### Physicochemical Properties

The position of the nitro groups on the naphthalene core significantly influences the physical and chemical properties of the isomers.<sup>[1]</sup> Key quantitative data for several common isomers are summarized below. All isomers share the molecular formula  $C_{10}H_6N_2O_4$  and a molar mass of approximately 218.17 g/mol.<sup>[2][3][4][5][6][7][8][9]</sup>

Table 1: Physicochemical Data of Dinitronaphthalene Isomers

Isomer	CAS Number	Melting Point (°C)	Boiling Point (°C)	Appearance	Solubility in Water
1,2-DNN	24934-47-2[6]	Data not available	Data not available	Data not available	Data not available
1,3-DNN	606-37-1[7]	146 - 148[7]	377 - 378 (Sublimes)[7]	Beige powder[7]	Insoluble (<1 mg/mL at 20°C)[7]
1,4-DNN	6921-26-2[10]	134[11]	Data not available	Pale yellow needles[1][11]	Data not available
1,5-DNN	605-71-0[12]	210 - 217	Sublimes[13]	Yellowish white needles[13]	Poorly soluble (<1 mg/mL at 20°C)[13]
1,6-DNN	940-09-0[14]	Data not available	Data not available	Data not available	Data not available
1,7-DNN	24824-25-7	Data not available	Data not available	Data not available	Data not available
1,8-DNN	602-38-0[15]	171 - 173	Data not available	Yellow crystals[15]	Insoluble (<1 mg/mL at 19°C)[16]
2,3-DNN	1875-63-4[2][4][8]	170.5 - 171[8]	Data not available	Light-yellow needles[8]	Insoluble
2,6-DNN	24824-26-8[5]	Data not available	Data not available	Data not available	Data not available
2,7-DNN	24824-27-9	231 - 233	~413.5	Yellow crystalline	Data not available

## Toxicological and Energetic Properties

Dinitronaphthalenes are recognized for their hazardous properties, including potential toxicity and explosive characteristics. The reactivity and biological impact vary among isomers.

Table 2: Hazard Profile of Dinitronaphthalene Isomers

Isomer	Toxicological Profile	Energetic/Reactivity Profile
General	Dinitronaphthalenes are irritants and can cause a range of systemic effects including cyanosis, anemia, weight loss, and damage to the liver and kidneys.[7][13][15] Some isomers are suspected of causing genetic defects.[6]	Nitroaromatic compounds can be flammable and explosive under certain conditions. They are generally incompatible with strong oxidizing agents and bases.
1,3-DNN	Causes skin, eye, and respiratory irritation.[7]	May be sensitive to heat or shock.[7] Classified as an explosive and a strong oxidizing agent.[7]
1,5-DNN	Identified as a genotoxin.[13]	Incompatible with strong oxidizers.[12] Mixtures with sulfur or sulfuric acid may explode if heated.[12]
1,8-DNN	Suspected carcinogen with reported mutation data.[17]	Sensitive to heat and shock. [15][16][17] Classified as an explosive and a strong oxidizing agent.[15]
2,7-DNN	General toxicity associated with nitroaromatic compounds.	Investigated for use in explosives, but demonstrates weak explosive properties.

## Experimental Protocols

The synthesis of dinitronaphthalene isomers can be achieved through various methods, with the direct nitration of naphthalene being the most common, though least selective, approach.

## Protocol 1: Direct Nitration of Naphthalene

This procedure yields a mixture of isomers, predominantly 1,5- and 1,8-dinitronaphthalene.<sup>[1]</sup>

Materials:

- Naphthalene
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Dichloroethane (for separation)

Procedure:

- Nitration: A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled by an ice bath.<sup>[1]</sup> Naphthalene is then slowly added to this mixture while maintaining a controlled temperature to prevent over-nitration and byproduct formation.<sup>[1]</sup> The reaction mixture is stirred for several hours at a slightly elevated temperature to ensure the completion of dinitration.<sup>[1]</sup>
- Isolation: The reaction mixture is poured onto crushed ice, causing the crude dinitronaphthalene isomers to precipitate.<sup>[1]</sup> The solid precipitate is collected by filtration, washed with water until neutral, and then dried.<sup>[1]</sup>
- Separation: The resulting isomer mixture, typically containing about 60% 1,8-DNN and 35% 1,5-DNN, can be separated by fractional crystallization from a suitable solvent like dichloroethane, leveraging the different solubilities of the isomers.<sup>[1]</sup> Alternatively, separation can be achieved using nitric acid or acetone.<sup>[18][19]</sup>

## Protocol 2: Synthesis of 1,4-Dinitronaphthalene

This method utilizes a modified Sandmeyer reaction starting from 4-nitro-1-naphthylamine to achieve regioselectivity.<sup>[1]</sup><sup>[11]</sup>

Materials:

- 4-nitro-1-naphthylamine
- Sodium nitrite
- Concentrated Sulfuric Acid
- Glacial Acetic Acid
- Ether
- Copper (II) sulfate
- Sodium sulfite
- 95% Ethanol
- 2% Sodium hydroxide solution

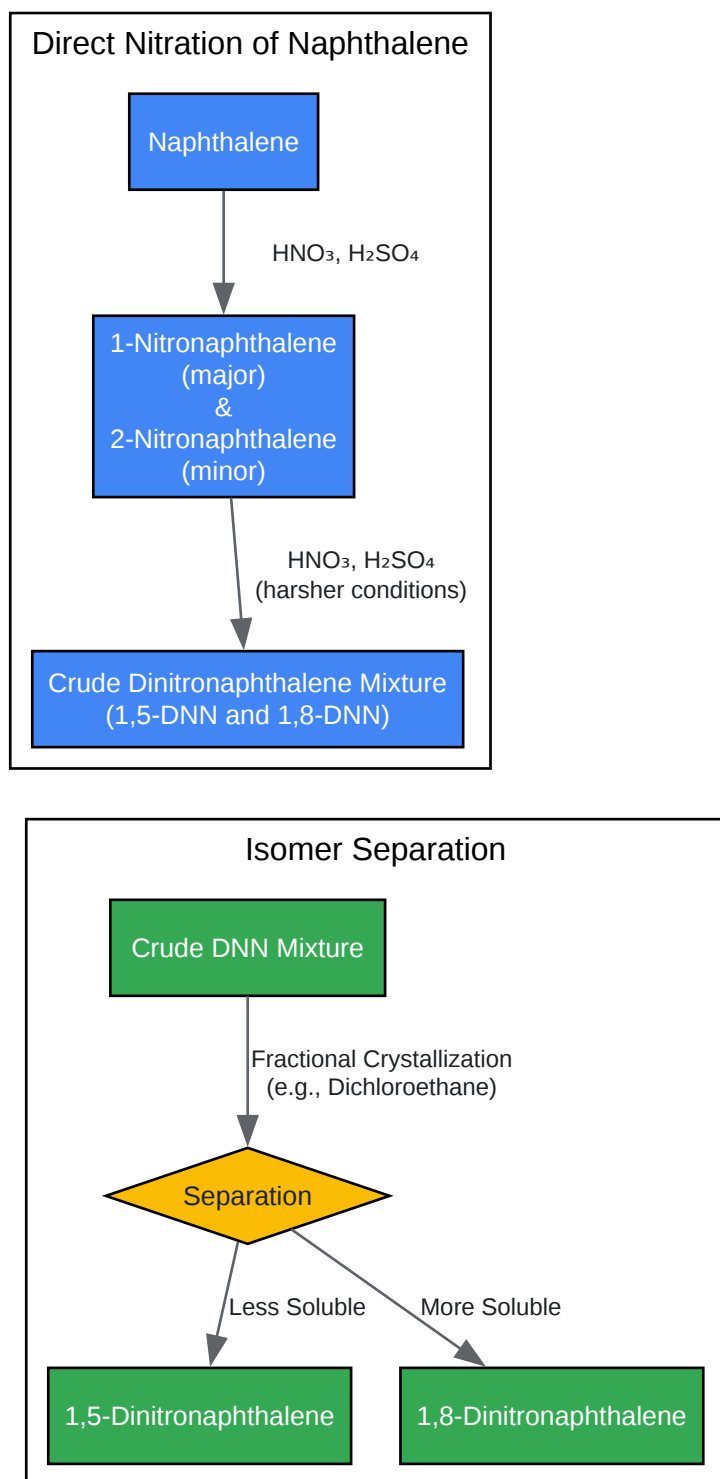
Procedure:

- **Diazotization:** A solution of 4-nitro-1-naphthylamine in glacial acetic acid is prepared.<sup>[1]</sup><sup>[11]</sup> This is slowly added to a cold solution of nitrosylsulfuric acid (formed by dissolving sodium nitrite in concentrated sulfuric acid).<sup>[1]</sup><sup>[11]</sup> The temperature is kept below 20°C. The 4-nitronaphthalene-1-diazonium sulfate is then precipitated by adding dry ether at 0°C.<sup>[11]</sup> The precipitate is collected and dissolved in iced water.<sup>[1]</sup>
- **Decomposition:** A decomposition mixture is prepared from copper (II) sulfate and sodium sulfite solutions.<sup>[11]</sup> The cold aqueous solution of the diazonium salt is slowly added to this mixture with stirring.<sup>[1]</sup><sup>[11]</sup>
- **Isolation & Purification:** The crude 1,4-dinitronaphthalene precipitates and is collected by filtration.<sup>[1]</sup><sup>[11]</sup> The precipitate is washed sequentially with water, a 2% sodium hydroxide solution, and again with water.<sup>[1]</sup><sup>[11]</sup> The dried solid is then extracted with boiling 95%

ethanol. Upon concentration of the ethanol extract, crystalline 1,4-dinitronaphthalene is obtained, which can be further purified by recrystallization from aqueous ethanol to yield pale yellow needles.<sup>[1][11]</sup>

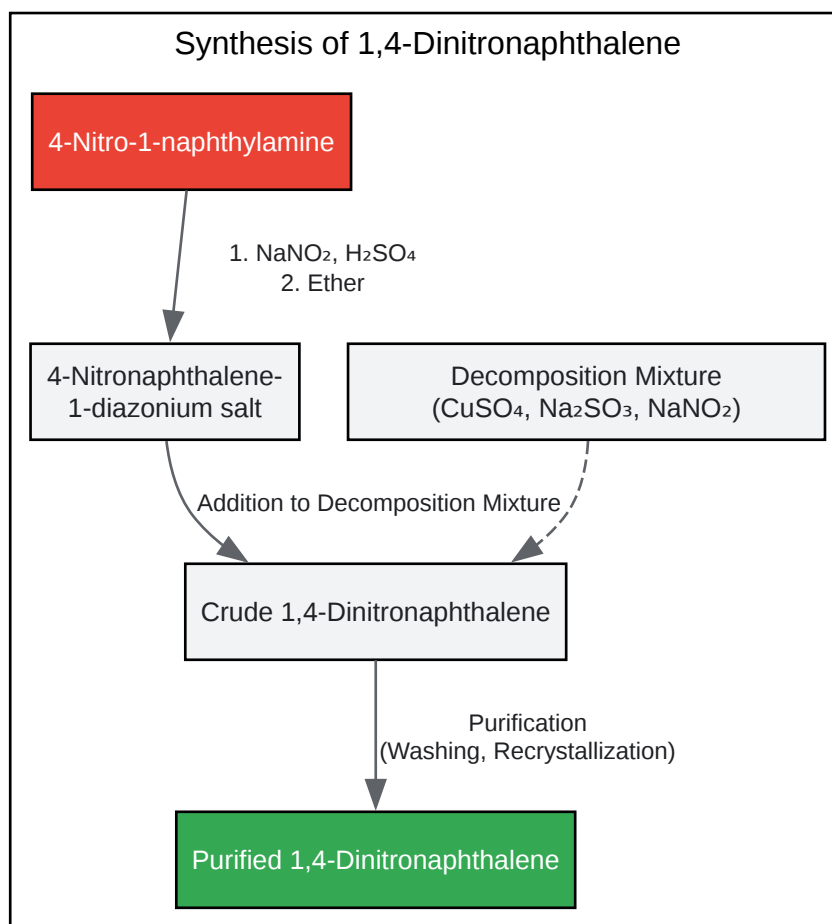
## Visualized Workflows and Pathways

The following diagrams illustrate the key chemical transformations and separation logic described in the protocols.



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Caption: Direct nitration of naphthalene and subsequent isomer separation.



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Caption: Synthesis of 1,4-dinitronaphthalene via a modified Sandmeyer reaction.

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